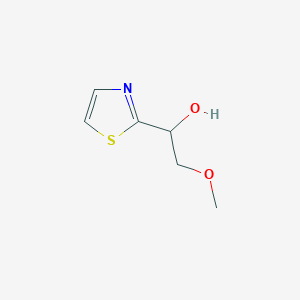
2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol
Descripción general
Descripción
“2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol” consists of a five-membered heterocyclic ring containing three carbon, one sulfur, and one nitrogen atom . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Anticancer Agent Synthesis Suzuki et al. (2020) studied 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, leading to the discovery of a compound with potent antiproliferative activity, particularly effective against lung cancer cells and colon cancer xenografts. This demonstrates the potential of derivatives of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol in cancer treatment (Suzuki et al., 2020).
Enzyme Inhibition Bird et al. (1991) found that (Methoxyalkyl)thiazoles, related to 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol, are potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This finding suggests potential for developing anti-inflammatory drugs (Bird et al., 1991).
Catalysis in Chemical Reactions Ghorbanloo and Alamooti (2017) reported the use of a molybdenum(VI) complex with a thiazole-hydrazone ligand for catalyzing the oxidation of alcohols and hydrocarbons. The study highlights the role of thiazole derivatives in enhancing catalytic efficiency and reusability in oxidation reactions (Ghorbanloo & Alamooti, 2017).
Molecular Docking and Quantum Chemical Calculations Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound structurally related to 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol. Their research provides insights into the molecular interactions and potential biological effects of such compounds, useful in drug design (Viji et al., 2020).
Cardioprotective Activity Drapak et al. (2019) synthesized thiazole derivatives and found that certain compounds exhibited cardioprotective effects in vitro, suggesting the potential of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol derivatives in cardiovascular therapeutics (Drapak et al., 2019).
Propiedades
IUPAC Name |
2-methoxy-1-(1,3-thiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-9-4-5(8)6-7-2-3-10-6/h2-3,5,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBLBIZMGLWKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=NC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420723.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420725.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420727.png)
![5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420728.png)
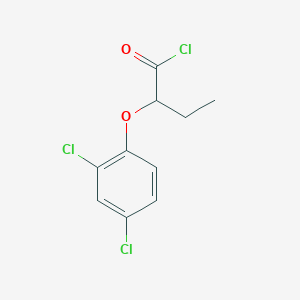
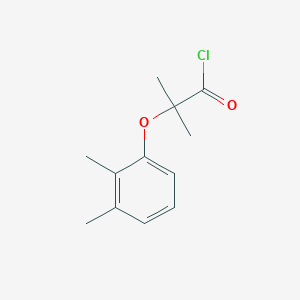
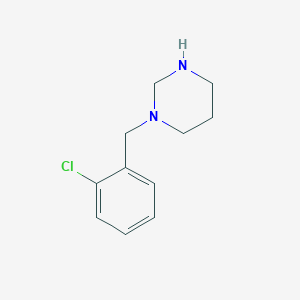
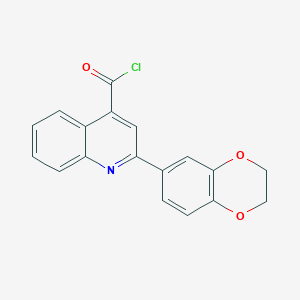
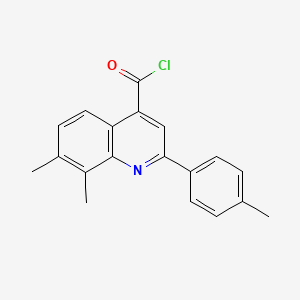
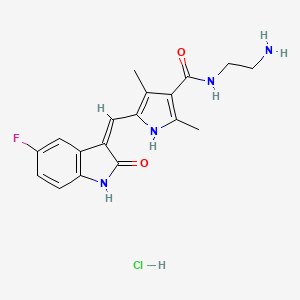
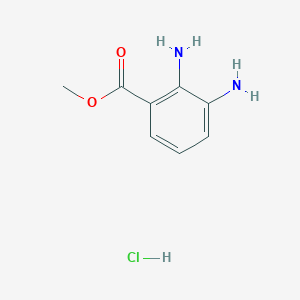
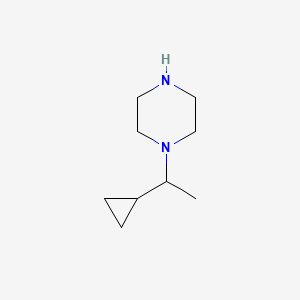
amine](/img/structure/B1420743.png)